

A Technical Guide to GS-443902 Trisodium: Chemical Structure and Properties

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Compound of Interest

Compound Name: GS-443902 trisodium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir, is a critical molecule in the study of RNA-dependent RNA polymerase (RdRp) inhibition.[1][2][3][4] Its trisodium salt, **GS-443902 trisodium**, is a more stable form used in research settings.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of **GS-443902 trisodium**, intended for researchers and professionals in drug development.

Chemical Structure and Identification

GS-443902 is a C-nucleoside analog, specifically an analog of adenosine triphosphate.[5] The core structure consists of a pyrrolo[2,1-f][1][2][3]triazine base attached to a modified ribose sugar, which is in turn linked to a triphosphate group. The trisodium salt form indicates that the three acidic protons of the triphosphate moiety are replaced by sodium ions.

The IUPAC name for the parent acid is [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate.[6]

Key Identifiers:

- Compound Name: **GS-443902 trisodium**
- Synonyms: GS-441524 triphosphate trisodium, Remdesivir metabolite trisodium[1][3]
- CAS Number: 1355050-21-3[3][7]
- Molecular Formula: $C_{12}H_{13}N_5Na_3O_{13}P_3$ [3][7]

Physicochemical and Biological Properties

GS-443902 trisodium is a white to off-white solid. It is soluble in water, with a reported solubility of 33.33 mg/mL (55.82 mM), which may require ultrasonication for complete dissolution.[7] The compound is noted to be unstable in solution, and freshly prepared solutions are recommended for experimental use.[1][2][7] For storage, it is advised to keep it at -20°C in a sealed container, away from moisture and light.[7]

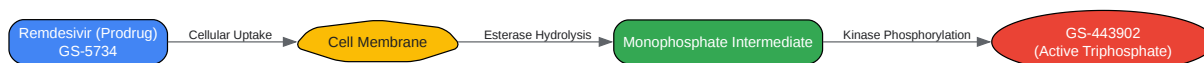
Property	Value	Reference
Molecular Weight	597.15 g/mol	[3][7]
Molecular Formula	$C_{12}H_{13}N_5Na_3O_{13}P_3$	[3][7]
CAS Number	1355050-21-3	[3][7]
Appearance	White to off-white solid	
Solubility	33.33 mg/mL in H ₂ O (55.82 mM, with sonication)	[7]
Storage	-20°C, sealed, away from moisture and light	[7]
Stability	Unstable in solution	[1][2][7]

Metabolic Activation Pathway

GS-443902 is not administered directly as a therapeutic agent. Instead, it is the intracellular active metabolite of the prodrug Remdesivir (GS-5734). The metabolic pathway is a critical aspect of its pharmacology.

- **Entry into the Cell:** The prodrug Remdesivir, a phosphoramidate, is more lipophilic than GS-443902, allowing for better cell penetration.
- **Initial Metabolism:** Once inside the cell, Remdesivir is hydrolyzed by cellular enzymes, such as esterases, to its monophosphate intermediate.
- **Phosphorylation:** Cellular kinases then sequentially phosphorylate the monophosphate form to the diphosphate and finally to the active triphosphate, GS-443902.[5][8]

This metabolic conversion is essential for the antiviral activity of Remdesivir, as GS-443902 is the actual molecule that inhibits the viral RNA-dependent RNA polymerase.



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Metabolic activation of Remdesivir to GS-443902.

Experimental Protocols

A detailed, publicly available, step-by-step chemical synthesis protocol for **GS-443902 trisodium** is not readily found in the scientific literature. Commercial suppliers indicate its synthesis, but proprietary methods are not disclosed.[3][4] The primary route to obtaining GS-443902 for research purposes is through the intracellular metabolism of its parent nucleoside, GS-441524, or the prodrug Remdesivir.

In Vitro Generation of GS-443902 from Remdesivir:

A general protocol to study the intracellular formation of GS-443902 involves incubating cells with Remdesivir and then analyzing the cell lysates for the presence of the triphosphate metabolite.

Objective: To detect the formation of GS-443902 in a cell line following treatment with Remdesivir.

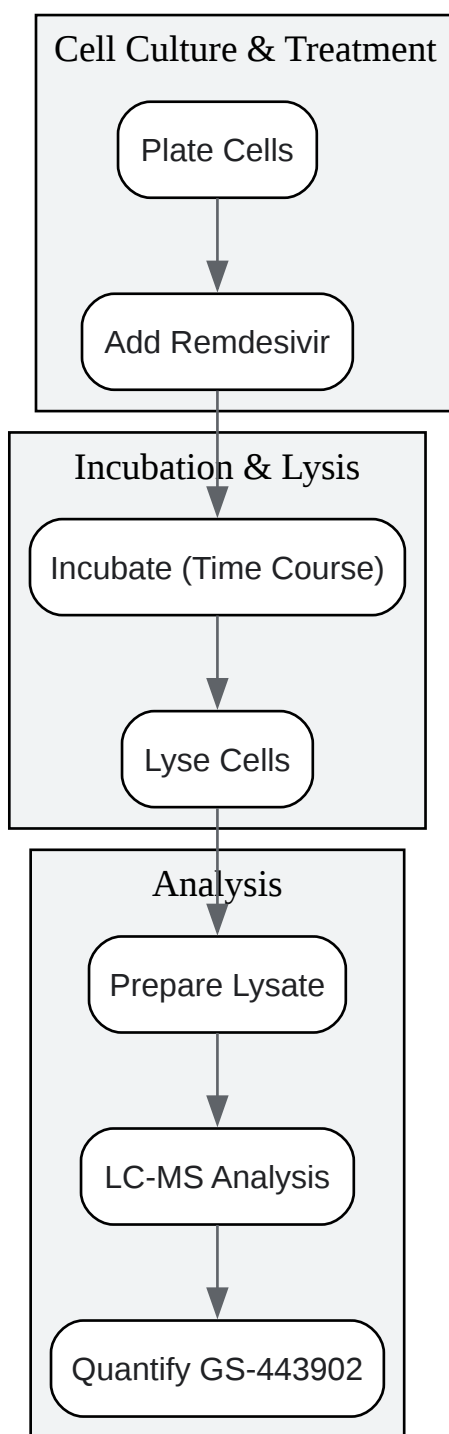
Materials:

- Cell line of interest (e.g., HeLa, HMVEC, or macrophages)[1]
- Cell culture medium and supplements
- Remdesivir (GS-5734)
- Cell lysis buffer
- High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

- Cell Culture: Plate the chosen cells at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with a known concentration of Remdesivir (e.g., 1 μ M).[1]
- Incubation: Incubate the cells for various time points (e.g., 2, 24, 48, 72 hours) to monitor the conversion process.[1]
- Cell Lysis: At each time point, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer to release the intracellular contents.
- Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the metabolites.
- LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to separate and quantify the amount of GS-443902 formed. A standard of **GS-443902 trisodium** would be required for accurate quantification.

This experimental workflow allows for the study of the kinetics of GS-443902 formation in different cell types, providing insights into the efficiency of the metabolic activation of Remdesivir.



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Workflow for in vitro generation and detection of GS-443902.

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